Cyclobutyl(thiophen-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cyclobutyl(thiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-9(7-3-1-4-7)8-5-2-6-11-8;/h2,5-7,9H,1,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWEVRXBAALFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclobutyl(thiophen-2-yl)methanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of Cyclobutyl(thiophen-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document details the physicochemical properties, a robust synthesis protocol via reductive amination, and in-depth analytical characterization of the title compound. Furthermore, it explores the potential therapeutic applications, drawing from the established pharmacological profile of thiophene-containing scaffolds, particularly in the realm of central nervous system disorders and anti-inflammatory agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
Thiophene and its derivatives are cornerstone pharmacophores in modern medicinal chemistry, renowned for their diverse biological activities.[1][2] The thiophene ring is a bioisostere of the phenyl ring, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability.[1] The incorporation of a cyclobutylmethanamine moiety introduces a three-dimensional aspect to the otherwise planar thiophene core, a structural feature often exploited to enhance binding affinity and selectivity for biological targets. This guide focuses on the hydrochloride salt of Cyclobutyl(thiophen-2-yl)methanamine, providing a detailed exploration of its chemical and pharmacological landscape.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Cyclobutyl(thiophen-2-yl)methanamine HCl are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNS | PubChem CID: 167731579 |
| Molecular Weight | 203.73 g/mol | PubChem CID: 167731579 |
| IUPAC Name | N-(thiophen-2-ylmethyl)cyclobutanamine;hydrochloride | PubChem CID: 167731579 |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General knowledge |
Synthesis Pathway and Experimental Protocol
The synthesis of Cyclobutyl(thiophen-2-yl)methanamine HCl is most efficiently achieved through a reductive amination reaction between thiophene-2-carboxaldehyde and cyclobutylamine. This widely utilized transformation in medicinal chemistry involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.[3]
Caption: Synthetic scheme for Cyclobutyl(thiophen-2-yl)methanamine HCl.
Detailed Experimental Protocol
This protocol is a robust and scalable method for the synthesis of the title compound.
Materials:
-
Thiophene-2-carboxaldehyde (1.0 eq)
-
Cyclobutylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
2 M HCl in diethyl ether
Procedure:
-
To a solution of thiophene-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM), add cyclobutylamine (1.1 eq) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base of Cyclobutyl(thiophen-2-yl)methanamine.
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Cyclobutyl(thiophen-2-yl)methanamine HCl as a white to off-white solid.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following tables provide predicted and expected data based on the analysis of structurally similar thiophene derivatives.[4][5][6]
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Thiophene protons: δ 6.9-7.4 ppm (m, 3H); Methylene protons (Th-CH₂-N): δ ~3.8 ppm (s, 2H); Cyclobutyl methine proton (N-CH-): δ ~3.0-3.4 ppm (m, 1H); Cyclobutyl methylene protons: δ ~1.6-2.2 ppm (m, 6H); Amine proton (NH): Broad singlet, variable chemical shift. |
| ¹³C NMR | Thiophene carbons: δ ~125-142 ppm; Methylene carbon (Th-CH₂-N): δ ~50-55 ppm; Cyclobutyl methine carbon (N-CH-): δ ~55-60 ppm; Cyclobutyl methylene carbons: δ ~15-35 ppm. |
| IR (KBr, cm⁻¹) | N-H stretch (amine salt): ~2400-2800 (broad); C-H stretch (aromatic): ~3100; C-H stretch (aliphatic): ~2850-2950; C=C stretch (thiophene): ~1400-1500; C-N stretch: ~1100-1200. |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ (free base) at ~168.09. |
Potential Applications in Drug Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this moiety.[1] Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[7][8]
Central Nervous System Disorders
Thiophene derivatives have been extensively investigated for their potential in treating CNS disorders.[9] Their ability to modulate the activity of various receptors and enzymes in the brain makes them attractive candidates for the development of novel therapeutics for conditions such as epilepsy, depression, and neurodegenerative diseases. The structural features of Cyclobutyl(thiophen-2-yl)methanamine HCl make it a promising lead for exploring these therapeutic avenues.
Anti-inflammatory Agents
Several thiophene-containing compounds are known to possess potent anti-inflammatory properties.[10] The mechanism of action often involves the inhibition of key inflammatory mediators. The unique combination of the thiophene ring and the cyclobutylmethanamine side chain in the title compound may lead to novel interactions with anti-inflammatory targets.
Caption: Potential therapeutic applications of the core scaffold.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling Cyclobutyl(thiophen-2-yl)methanamine HCl. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Cyclobutyl(thiophen-2-yl)methanamine hydrochloride is a promising chemical entity with significant potential for application in drug discovery and development. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed and practical synthetic protocol, and a thorough analytical profile. The exploration of its potential therapeutic applications, grounded in the established pharmacology of thiophene derivatives, highlights its promise as a scaffold for the development of novel therapeutics, particularly for central nervous system disorders and inflammatory conditions. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (2025). Request PDF. Retrieved from [Link]
-
Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). PMC. Retrieved from [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (2018). Chemical Research in Toxicology. Retrieved from [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thiophene-2-carboxaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
-
ChemElectroChem - ArTS. (n.d.). ArTS. Retrieved from [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. (2022). MDPI. Retrieved from [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. Retrieved from [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2010). MDPI. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). ResearchGate. Retrieved from [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1970). ResearchGate. Retrieved from [Link]
-
(PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2002). ResearchGate. Retrieved from [Link]
-
THIOPHENE AND ITS DERIVATIVES. (n.d.). download. Retrieved from [Link]
-
Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2015). PMC - PubMed Central. Retrieved from [Link]
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. impactfactor.org [impactfactor.org]
- 5. journalwjarr.com [journalwjarr.com]
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- 9. researchgate.net [researchgate.net]
- 10. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Thiophene and Cyclobutyl Amine Moieties: A Technical Guide to Novel Building Blocks for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a paramount objective. This guide delves into the strategic combination of two privileged structural motifs: the electron-rich thiophene ring and the conformationally constrained cyclobutyl amine moiety. We will explore the rationale behind their synergistic potential in drug design, provide an in-depth analysis of synthetic strategies to access these hybrid building blocks, and present detailed, field-proven insights into their application. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Convergence of Privileged Scaffolds
The design of small molecule drugs is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. Medicinal chemists often turn to "privileged scaffolds," structural motifs that are known to interact with a variety of biological targets.[1] This guide focuses on the powerful combination of two such scaffolds: thiophene and cyclobutyl amine.
The thiophene ring , a five-membered sulfur-containing heterocycle, is a prominent feature in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for a phenyl ring, often leading to improved metabolic stability and binding affinity.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Thiophene and its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
The cyclobutane moiety , a four-membered carbocycle, has seen a surge in interest within drug discovery.[3] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity.[3] The incorporation of a cyclobutane ring can also improve metabolic stability and reduce planarity, which are desirable traits for drug candidates.[3]
The strategic fusion of a thiophene ring with a cyclobutyl amine creates a novel class of building blocks that can offer the combined advantages of both moieties. These hybrid structures present a unique three-dimensional profile and electronic distribution, opening new avenues for exploring chemical space and designing innovative therapeutics.
The Rationale for Thiophene-Based Cyclobutyl Amine Building Blocks
The combination of a thiophene ring and a cyclobutyl amine offers a compelling proposition for medicinal chemists. The rationale for their use is multi-faceted, addressing key challenges in drug design.
Physicochemical and Pharmacokinetic Advantages
| Property | Contribution from Thiophene | Contribution from Cyclobutyl Amine | Synergistic Effect |
| Metabolic Stability | Often more resistant to metabolism than a phenyl ring.[1] | The strained ring can be less susceptible to enzymatic degradation.[3] | Enhanced overall metabolic stability of the drug candidate. |
| Solubility | The heteroatom can improve aqueous solubility. | The amine group provides a handle for salt formation, improving solubility. | Improved formulation and bioavailability prospects. |
| Lipophilicity (LogP) | Can modulate lipophilicity compared to a phenyl ring. | The aliphatic nature contributes to lipophilicity, but the amine offers a polar counterpoint. | Fine-tuning of LogP for optimal membrane permeability and target engagement. |
| Three-Dimensionality | A planar aromatic system. | A rigid, non-planar scaffold. | Introduction of 3D character into otherwise flat molecules, potentially improving selectivity and reducing off-target effects. |
Pharmacodynamic Considerations
The unique structural features of thiophene-based cyclobutyl amines can lead to favorable interactions with biological targets.
Sources
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- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Bioisosterism: Thiophene vs. Phenyl in Amine Scaffolds
Executive Summary
In medicinal chemistry, the replacement of a phenyl ring with a thiophene moiety is a classical yet nuanced bioisosteric strategy.[1] While often treated as a direct steric swap due to the "pseudo-benzene" character of thiophene, this modification fundamentally alters the electronic landscape, metabolic trajectory, and lipophilicity of amine-based scaffolds. This guide provides a technical analysis of the thiophene-phenyl interchange, focusing on the dichotomy between enhanced potency (via sigma-hole interactions and electron richness) and metabolic risks (S-oxidation and reactive metabolite formation).
Physicochemical & Electronic Foundations
The rationale for swapping a phenyl group for a thiophene lies beyond simple steric equivalence. While both rings are planar and aromatic, their electronic distributions diverge significantly, influencing binding kinetics and solubility.
Electronic Divergence and the "Sigma-Hole"
Thiophene is
Crucially, the sulfur atom exhibits a sigma-hole —a region of positive electrostatic potential on the extension of the C–S bonds. This allows sulfur to act as a non-classical hydrogen bond donor to nucleophilic backbone carbonyls or nitrogen atoms in the target pocket, a specific interaction unavailable to the phenyl ring.
Comparative Metrics
The following table contrasts the fundamental properties of the two rings when attached to a generic amine scaffold (
| Property | Phenyl (Benzene) | Thiophene | Impact on Drug Design |
| Aromaticity (Resonance Energy) | ~36 kcal/mol | ~29 kcal/mol | Thiophene is less aromatic, making it more reactive to metabolism. |
| Electronic Nature | Thiophene is a better donor for | ||
| Lipophilicity ( | Baseline | -0.2 to -0.5 | Slight reduction in LogP; improves solubility. |
| Steric Bulk | Larger (6-membered) | Smaller (5-membered) | Thiophene fits tighter pockets; S-atom mimics -CH=CH- bridge. |
| H-Bonding | None | S-Acceptor / | Potential for unique vectoral interactions. |
Visualization: Physicochemical Decision Matrix
Metabolic Liability: The S-Oxidation Pathway[2][3]
The primary risk in utilizing thiophene scaffolds is bioactivation . Unlike the phenyl ring, which typically undergoes hydroxylation (leading to stable phenols or catechol intermediates), the thiophene ring is prone to S-oxidation by Cytochrome P450 enzymes (specifically CYP1A2, CYP2C9, and CYP2C19).
Mechanism of Toxicity[4]
-
S-Oxidation: CYP450 attacks the sulfur lone pair, forming a Thiophene S-oxide .[2]
-
Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.
-
Michael Acceptor Formation: The S-oxide is inherently unstable and acts as a potent Michael acceptor.
-
Covalent Binding: Without adequate detoxification, these electrophiles react with nucleophilic residues (Cysteine-SH) on hepatic proteins, leading to immune-mediated hepatotoxicity or direct necrosis.
Visualization: Metabolic Divergence
[2][3][4][5]
Case Studies in Drug Development
Success: Duloxetine (Cymbalta)
Duloxetine features a thiophene ring fused to the amine scaffold. Despite the structural alert, it is a safe, marketed drug.
-
Why it works: The metabolic flux is directed primarily toward the naphthyl ring (epoxidation/hydroxylation) rather than the thiophene sulfur. The thiophene ring in this context improves selectivity for SERT/NET transporters over other monoamine receptors compared to its phenyl analogs.
Failure: Tienilic Acid
A diuretic where a thiophene moiety was directly linked to a carbonyl.
-
Failure Mode: Rapid CYP2C9-mediated S-oxidation led to reactive intermediates that modified CYP2C9 itself (suicide inhibition) and caused immune hepatitis. This highlights that electron-withdrawing groups attached to the thiophene do not always protect against S-oxidation.
Experimental Protocols
To validate a thiophene bioisostere, one must prove that the metabolic liability is manageable. The following protocol is the industry standard for "de-risking" this scaffold.
Protocol: Reactive Metabolite Trapping (GSH Assay)
Objective: Detect the formation of reactive Thiophene-S-oxides or epoxides using Glutathione (GSH) as a soft nucleophile trap.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein conc.)
-
Test Compound (10 µM final conc.)
-
NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Glutathione (GSH) (5 mM, excess)
-
Magnesium Chloride (3.3 mM)
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Pre-incubation: Mix HLM, Test Compound, and GSH in phosphate buffer. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH-generating system to start the reaction.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard. Ratio 1:3 (Sample:ACN).
-
Centrifugation: Spin at 3,000 x g for 20 mins to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS (High Resolution Mass Spec preferred, e.g., Q-TOF).
Data Interpretation:
-
Neutral Loss Scan: Look for neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (GSH adduct).
-
Mass Shift: A mass shift of [M + 16 + 307] indicates oxidation (+16) followed by GSH trapping (+307). This confirms the formation of a reactive S-oxide or epoxide.
-
Threshold: If GSH adduct conversion is >1-2% of parent turnover, the scaffold is high-risk.
Visualization: De-Risking Workflow
References
-
Dalvie, D. K., et al. (2002). Metabolism, excretion, and pharmacokinetics of the antidepressant drug duloxetine in humans. Drug Metabolism and Disposition.[3][4] Link
-
Dansette, P. M., et al. (2005). Metabolic activation of the thiophene ring: formation of thiophene S-oxides and their dimerization. Chemical Research in Toxicology. Link
-
Meanwell, N. A. (2011).[5] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[5] Link
-
Graham, E. E., et al. (2008). Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore. Journal of Pharmacology and Experimental Therapeutics. Link
-
Pillaiyar, T., et al. (2017). Recent development of thiophene derivatives as potential pharmaceutical agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: High-Efficiency Amide Coupling Protocols for Cyclobutyl(thiophen-2-yl)methanamine
Executive Summary
Cyclobutyl(thiophen-2-yl)methanamine represents a class of
Standard coupling reagents (EDC/HOBt) often fail to drive these reactions to completion, leading to stalled intermediates, extensive purification requirements, and potential racemization of the carboxylic acid partner due to prolonged reaction times.
This guide details three validated protocols designed to overcome this steric barrier:
-
Method A (T3P®): The preferred scalable, low-epimerization method.[1]
-
Method B (HATU/HOAt): The "gold standard" for small-scale/library synthesis.
-
Method C (Acid Fluoride): A specialized protocol for extremely unreactive partners.
Chemical Context & Mechanistic Challenges[2]
The Steric Challenge
The primary amine in Cyclobutyl(thiophen-2-yl)methanamine is attached to a methine carbon substituted with two rings. This topology creates a "conical" steric shield.
-
Kinetic Consequence: The approach vector for the amine to attack the activated carbonyl (hybridized
) is restricted. -
Electronic Factor: The thiophene ring is electron-rich (
-excessive). While this generally maintains nucleophilicity, it makes the substrate susceptible to electrophilic aromatic substitution (EAS) side reactions if harsh activating agents (e.g., Vilsmeier-Haack intermediates) are generated inadvertently.
Reagent Selection Strategy
The choice of coupling reagent is dictated by the balance between activation energy and epimerization risk .
| Reagent Class | Representative | Suitability | Mechanism Note |
| Carbodiimides | EDC, DCC | Low | Activation is often insufficient to overcome steric bulk; urea byproducts are difficult to remove. |
| Uronium/Guanidinium | HATU , HBTU | High | The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~10-100x over HOBt. |
| Phosphonic Anhydrides | T3P | Optimal | Low epimerization, high solubility of byproducts in water, and drives reaction via entropy (release of gas/stable salts). |
| Acid Chlorides | Caution | High risk of side reactions with the thiophene ring (e.g., chlorination or formylation if DMF is present). |
Decision Logic & Workflow
Figure 1: Decision matrix for selecting the optimal amide coupling protocol based on scale and substrate difficulty.
Detailed Experimental Protocols
Method A: T3P® (Propylphosphonic Anhydride) – The Scalable Choice
Why: T3P exhibits low toxicity, high functional group tolerance, and its byproducts are water-soluble, eliminating the need for chromatography in many cases [1].[1] It is particularly effective for hindered amines because it can be heated safely to drive kinetics.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Cyclobutyl(thiophen-2-yl)methanamine (HCl salt) (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Protocol:
-
Dissolution: In a reaction vial, suspend the amine HCl salt (1.1 equiv) and the carboxylic acid (1.0 equiv) in EtOAc (concentration ~0.2 M).
-
Base Addition: Add Pyridine (3.5 equiv). The solution should become homogeneous.
-
Note: Pyridine acts as both base and acylation catalyst.
-
-
Activation: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. T3P is stable at elevated temperatures.
-
-
Workup (The "T3P Advantage"):
-
Dilute with EtOAc.
-
Wash with water (x2), 0.5 M HCl (to remove pyridine/excess amine), sat.
, and brine. -
Dry over
and concentrate.
-
Method B: HATU/HOAt – The High-Throughput Standard
Why: HATU generates the highly reactive O-At ester. The nitrogen in the pyridine ring of the leaving group provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state for the incoming hindered amine [2].
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Cyclobutyl(thiophen-2-yl)methanamine (HCl salt) (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Protocol:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 2–5 minutes at RT.
-
Visual Cue: Solution typically turns yellow/orange.
-
-
Amine Addition: Add the amine salt (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–12 hours.
-
Warning: Do not heat HATU reactions >40°C if possible, as this increases the risk of epimerization and guanidinylation (reaction of amine with HATU itself).
-
-
Workup:
-
Dilute with EtOAc/Ether.
-
Wash with sat.
(removes DMF), then standard acid/base washes. -
Purification: Often requires flash chromatography or Prep-HPLC to remove tetramethylurea byproducts.
-
Method C: Acid Fluoride (via TFFH) – For "Impossible" Couplings
Why: Acid fluorides are less sensitive to steric hindrance than acid chlorides and more stable to moisture. They are excellent for coupling electron-poor or extremely hindered amines where HATU fails [3].
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) in DCM.
-
Add DIPEA (2.5 equiv). Stir 30 mins to generate the Acid Fluoride in situ.
-
Add Cyclobutyl(thiophen-2-yl)methanamine (1.2 equiv).
-
Stir at RT or reflux (40°C) until complete.
Troubleshooting & Critical Parameters
Thiophene Compatibility Warning
-
Avoid Vilsmeier Conditions: Do not use Oxalyl Chloride with catalytic DMF to generate the acid chloride. The Vilsmeier reagent formed can formylate the electron-rich thiophene ring at the 5-position.
-
Acid Sensitivity: While thiophenes are generally stable, avoid high concentrations of strong mineral acids during workup. Use 0.5 M HCl or Citric Acid for washes.
Racemization Control
If the carboxylic acid partner has an
-
Use T3P/Pyridine at 0°C to RT. (Lowest risk).
-
Avoid excess base with HATU.
-
Add HOBt as an additive if using EDC (though EDC is not recommended for this steric level).
Comparison of Reagents
| Feature | T3P (Method A) | HATU (Method B) | Acid Chloride |
| Reactivity | High | Very High | Extreme |
| Epimerization | Very Low | Low/Moderate | High |
| Purification | Extraction only | Chromatography | Chromatography |
| Thiophene Safety | Excellent | Excellent | Poor (if |
References
-
Dunetz, J. R., et al. (2011).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][3] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides." Journal of the American Chemical Society, 117(19), 5401–5402.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
Reductive amination reactions with thiophene-cyclobutyl amines
Application Note: Precision Reductive Amination of Thiophene-Cyclobutyl Scaffolds
Executive Summary & Strategic Rationale
In modern drug discovery, the thiophene-cyclobutyl motif represents a high-value pharmacophore. The cyclobutyl ring acts as a lipophilic spacer that restricts conformational freedom without the metabolic liability of flexible alkyl chains, while the thiophene moiety serves as a classic bioisostere for phenyl rings, improving potency and selectivity.
However, synthesizing this scaffold via reductive amination presents a "perfect storm" of chemical challenges:
-
Thiophene Sensitivity: Thiophenes are electron-rich and prone to polymerization in strong acids (electrophilic aromatic substitution/polymerization). Furthermore, the sulfur atom is a potent poison for standard heterogeneous catalysts (Pd/C), rendering standard hydrogenation protocols ineffective.
-
Cyclobutyl Sterics: The steric bulk of the cyclobutyl group retards the formation of the hemiaminal and iminium intermediates, often stalling the reaction or favoring side reactions like homo-coupling.
-
Ring Strain: While more robust than cyclopropanes, cyclobutyl rings can undergo ring-opening or expansion under harsh Lewis acidic conditions or high temperatures.
This guide provides three validated protocols designed to navigate these specific constraints.
Mechanistic Landscape & Decision Logic
The success of this reaction hinges on the formation of the iminium ion . The choice of reagent dictates whether this species is reduced in equilibrium (Direct) or pre-formed to overcome sterics (Indirect).
Figure 1: Reaction pathway analysis showing the critical divergence points based on reagent choice. Note the failure mode of standard hydrogenation due to sulfur poisoning.
Comparative Reagent Matrix
| Feature | Method A: STAB (Standard) | Method B: Ti(OiPr)₄ (Hindered) | Method C: H₂ / Pt-S (Scale) |
| Reagent | Sodium Triacetoxyborohydride | Titanium(IV) Isopropoxide + NaBH₄ | Hydrogen Gas + Sulfided Platinum |
| Mechanism | Direct Reductive Amination | Indirect (Lewis Acid Assisted) | Heterogeneous Catalysis |
| Thiophene Safety | High (Mild Acid) | High (Neutral/Basic) | Moderate (Requires specialized cat.) |
| Steric Tolerance | Moderate | Excellent | Low |
| Water Tolerance | Low (Decomposes slowly) | Very Low (Hydrolyzes Ti) | High |
| Primary Use | First-line discovery | Stubborn/Hindered substrates | Process/Scale-up (>100g) |
Detailed Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Best for: Routine synthesis where the cyclobutyl amine is primary and the aldehyde is reactive.
Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits high selectivity for imines over aldehydes. 1,2-Dichloroethane (DCE) is the preferred solvent as it accelerates the reaction compared to THF and maintains reagent solubility.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
). -
Dissolution: Add the Thiophene-Aldehyde (1.0 equiv) and Cyclobutyl-Amine (1.1 equiv) to the flask.
-
Solvent: Add anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration relative to aldehyde).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (
) to free-base it.
-
-
Acid Catalyst: Add Acetic Acid (AcOH) (1.0 - 2.0 equiv).
-
Critical: Do not skip. The protonation of the imine is required for STAB reduction. Thiophenes tolerate AcOH well.
-
-
Reaction: Stir for 30 minutes at Room Temperature (RT) to allow equilibrium formation of the imine.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv) in one portion.
-
Monitoring: Stir at RT under
. Monitor by LCMS/TLC. Reaction is typically complete in 2–4 hours. -
Workup: Quench with saturated aqueous
(gas evolution!). Extract with DCM (x3). Wash combined organics with brine, dry over , and concentrate.
Validation Check:
-
LCMS: Look for the M+1 peak of the product. If M+1 of the imine is persistent, the reduction is too slow (Add more STAB).
-
TLC: Aldehyde spot should disappear.
Method B: The "Lewis Acid Hammer" (Titanium Isopropoxide)
Best for: Sterically hindered cyclobutyl amines (e.g., secondary amines) or unreactive ketones.
Rationale:
Protocol:
-
Setup: Flame-dry a flask under Argon (Strictly anhydrous).
-
Complexation: Combine Thiophene-Carbonyl (1.0 equiv) and Cyclobutyl-Amine (1.2 equiv) in neat Titanium(IV) Isopropoxide (2.0 equiv).
-
Alternative: If mixing is difficult, use a minimal amount of anhydrous THF.
-
-
Imine Formation: Stir the viscous mixture at RT for 6–12 hours.
-
Observation: The solution often turns yellow/orange, indicating titanate complex formation.
-
-
Dilution: Dilute the mixture with anhydrous Ethanol or Methanol (0.5 M).
-
Reduction: Carefully add Sodium Borohydride (
) (1.5 equiv).-
Caution: Exothermic. Hydrogen gas evolution.
-
-
Quench (Crucial Step): After reaction completion (check LCMS), quench by adding 2N NaOH or water . A heavy white precipitate (
) will form. -
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Isolate the organic phase, dry, and concentrate.
Validation Check:
-
If the reaction stalls at the alcohol (reduction of ketone instead of imine), the pre-complexation time with Ti was insufficient.
Method C: Catalytic Hydrogenation (The "Sulfur-Safe" Way)
Best for: Large scale (>10g) where boron waste is prohibitive.
Rationale: Standard Pd/C is instantly poisoned by the sulfur in thiophene. You must use sulfided catalysts or Platinum, which are more resistant to sulfur poisoning.
Protocol:
-
Catalyst: Use 5% Pt/C (sulfided) or Rh/C . Avoid Pd/C.
-
Solvent: Methanol or Ethanol.[1]
-
Conditions: 1 atm
(balloon) is usually sufficient; elevated pressure (50 psi) may be needed for hindered substrates. -
Note: Monitor strictly for over-reduction (saturation of the thiophene ring), although thiophene is aromatic and relatively difficult to reduce compared to furan.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Equilibrium favors carbonyl due to sterics. | Switch to Method B ( |
| Bis-alkylation (Tertiary amine formed) | Primary amine is too nucleophilic. | Use a slow addition of the aldehyde to the amine + reducing agent mixture, or use excess amine (2-3 equiv). |
| Thiophene Polymerization (Dark tar) | Acid concentration too high. | Switch from AcOH to a buffered system or use Method B (which is basic during reduction). |
| Product is trapped in emulsion | Titanium salts during workup. | Use the "Rochelle's Salt" (Potassium Sodium Tartrate) wash method to solubilize Aluminum/Titanium salts. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link
-
Ma, Y. , et al. (2011). Sulfided Platinum on Carbon: A Thiophene-Tolerant Catalyst for Reductive Amination. Organic Process Research & Development, 15(4). (General reference for sulfided catalysts). Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Cyclobutyl(thiophen-2-yl)methanamine as a Chiral Building Block
This guide outlines the technical specifications, synthesis protocols, and medicinal chemistry applications for Cyclobutyl(thiophen-2-yl)methanamine , a high-value chiral building block.
Abstract & Strategic Value
Cyclobutyl(thiophen-2-yl)methanamine is a "privileged" chiral scaffold that combines two distinct pharmacological design elements: the thiophene bioisostere (a lipophilic, electron-rich surrogate for phenyl rings) and the cyclobutyl group (a rigid, metabolic blocker that restricts conformational entropy).
In drug discovery, this motif is deployed to:
-
Enhance Metabolic Stability: The cyclobutyl ring resists oxidative metabolism (CYP450) better than acyclic alkyl chains (e.g., isopropyl or sec-butyl) due to ring strain and lack of accessible abstractable protons.
-
Optimize Potency: The chiral center allows for precise vectoring of substituents into protein binding pockets (e.g., GPCRs, Kinases).
-
Modulate Lipophilicity: The thiophene ring typically lowers LogP relative to a phenyl ring while maintaining aromatic pi-stacking interactions.
Chemical Profile
| Property | Value (Estimated) | Notes |
| IUPAC Name | 1-Cyclobutyl-1-(thiophen-2-yl)methanamine | |
| Molecular Formula | C₉H₁₃NS | |
| Molecular Weight | 167.27 g/mol | |
| Chiral Center | C1 (Methine) | Available as (R) or (S) enantiomers |
| pKa (Conjugate Acid) | ~9.5 - 10.2 | Typical for alpha-branched primary amines |
| LogP | ~2.1 | Moderate lipophilicity; good CNS penetration potential |
| H-Bond Donors/Acceptors | 2 / 2 | Primary amine (donor/acceptor), Thiophene (weak acceptor) |
| Storage | 2-8°C, Inert Atmosphere | Amine absorbs CO₂; Thiophene sensitive to light/oxidation |
Synthesis Protocols
The generation of the chiral center with high enantiomeric excess (>98% ee) is critical. We recommend the Ellman Sulfinamide Auxiliary method due to its reliability, scalability, and predictable stereochemistry.
Method A: Diastereoselective Grignard Addition (Recommended)
This route constructs the chiral center by adding a thiophene nucleophile to a chiral cyclobutyl-aldimine.
Reagents:
-
Starting Material: Cyclobutanecarbaldehyde
-
Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide)
-
Nucleophile: 2-Thienylmagnesium bromide (1.0 M in THF)
-
Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)
Step-by-Step Protocol:
Step 1: Condensation (Imine Formation) [1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge: Add (S)-2-Methyl-2-propanesulfinamide (1.0 equiv) and Cyclobutanecarbaldehyde (1.1 equiv) in anhydrous CH₂Cl₂ (0.5 M concentration).
-
Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. The solution may turn slightly yellow.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS for disappearance of sulfinamide.
-
Quench: Pour the reaction mixture into a vigorously stirring brine solution (equal volume). A white precipitate (Titanium salts) will form.
-
Workup: Filter through a Celite pad. Wash the pad with EtOAc. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography (SiO₂, 0–30% EtOAc in Hexanes) yields the pure (S,E)-N-(cyclobutylmethylene)-2-methylpropane-2-sulfinamide.
Step 2: Diastereoselective Addition
-
Setup: Flame-dry a 100 mL Schlenk flask under nitrogen.
-
Charge: Dissolve the sulfinyl imine (from Step 1) in anhydrous CH₂Cl₂ (0.2 M). Cool to -78°C (Dry ice/acetone bath).
-
Addition: Add 2-Thienylmagnesium bromide (2.0 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C to ensure high diastereoselectivity (dr).
-
Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Quench: Cool to 0°C and quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or chiral HPLC. (Expected dr > 95:5).
Step 3: Cleavage of Auxiliary
-
Hydrolysis: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (2.0 equiv).
-
Reaction: Stir at room temperature for 1 hour. A white precipitate (amine hydrochloride salt) may form.
-
Isolation: Concentrate the solvent. Triturate the residue with Et₂O to remove sulfinamide byproducts. Filter the solid to obtain Cyclobutyl(thiophen-2-yl)methanamine hydrochloride .
Method B: Biocatalytic Transamination (Green Alternative)
For large-scale manufacturing, ω-Transaminases (ω-TA) can kinetically resolve the racemic ketone or aminate the ketone directly.
-
Substrate: Cyclobutyl(thiophen-2-yl)methanone.
-
Enzyme: Codexis® or equivalent ω-Transaminase screening kit (e.g., ATA-113, ATA-117).
-
Amine Donor: Isopropylamine (1.0 M).
-
Cofactor: PLP (Pyridoxal-5'-phosphate).
-
Conditions: pH 7.0–8.0 buffer, 30°C, 24 hours.
-
Note: This method requires enzyme screening to identify a variant with the correct binding pocket for the bulky cyclobutyl/thiophene groups.
Visualization: Synthesis Logic & SAR
Figure 1: Workflow for the asymmetric synthesis of Cyclobutyl(thiophen-2-yl)methanamine using Ellman's auxiliary, highlighting the convergent assembly of the pharmacophore.
Application in Drug Design[7][8][9][10]
Bioisosterism & Pharmacokinetics
The Cyclobutyl(thiophen-2-yl)methyl motif is a powerful alternative to the common 1-phenylethyl or 1-phenyl-2-methylpropyl groups.
-
Thiophene vs. Phenyl:
-
Electronic: Thiophene is electron-rich (π-excessive). It can engage in stronger cation-π interactions with receptor residues (e.g., Lys, Arg) than phenyl.
-
Metabolism: Thiophene is susceptible to S-oxidation (forming reactive sulfoxides/sulfones). Mitigation: Block the 5-position of the thiophene ring (e.g., with Cl, F, or Me) if metabolic stability is an issue.
-
-
Cyclobutyl vs. Isopropyl:
-
Conformation: The cyclobutyl ring exists in a "puckered" conformation (~25-35°). This creates a distinct steric volume compared to the freely rotating isopropyl group, potentially locking the molecule into a bioactive conformation.
-
Lipophilicity: Cyclobutyl is more lipophilic than isopropyl, aiding blood-brain barrier (BBB) penetration for CNS targets.
-
Target Classes
-
GPCRs: Neurokinin (NK1) antagonists often feature bulky, chiral amines to fill hydrophobic pockets.
-
Kinases: Used as a solvent-front binder or hinge-region scaffold where the amine forms a critical H-bond with the backbone (e.g., hinge residue).
-
Ion Channels: Voltage-gated sodium channel blockers (Nav1.7) frequently utilize chiral alpha-aryl amines.
Safety & Handling
-
Thiophene Toxicity: Thiophene derivatives can be mild sensitizers. Use gloves and work in a fume hood.
-
Amine Stability: Free amines absorb atmospheric CO₂ to form carbamates. Store as the HCl or Tartrate salt for long-term stability.
-
Reaction Safety: The Grignard addition is exothermic. Strict temperature control (-78°C) is required not just for stereoselectivity, but to prevent runaway side reactions (e.g., polymerization of the thiophene).
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (Seminal review on the synthesis protocol).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Thiophene/Phenyl bioisosterism). Link
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545. (Discusses Cyclobutane as a building block). Link
-
Enamine Ltd. "Chiral Building Blocks: Amines." (General catalog reference for cyclobutyl/thiophene building blocks). Link
Sources
Application Note: Derivatization Strategies for Sterically Hindered Cyclobutyl Amines
Executive Summary & Scientific Rationale
Cyclobutyl amines, particularly 1,1- and 1,3-disubstituted variants, are increasingly privileged scaffolds in medicinal chemistry (e.g., molecular glues, kinase inhibitors). They offer a rigid, sp³-rich geometry that improves metabolic stability and vector alignment compared to flexible alkyl chains or planar aromatics. However, their derivatization is frequently bottlenecked by severe steric hindrance and ring strain.
Standard protocols (EDC/HOBt, standard reductive amination) often fail due to:
-
Steric Shielding: The "pucker" of the cyclobutane ring and geminal disubstitution block nucleophilic attack.
-
Electronic Deactivation: Electron-deficient amines (e.g., aminopyrazoles attached to the ring) are poor nucleophiles.
-
Epimerization Risks: Activation of chiral cyclobutane carboxylic acids can lead to rapid racemization under forcing conditions.
This guide provides field-validated, high-reliability protocols to overcome these barriers, focusing on T3P® , Ghosez’s Reagent , and Titanium(IV)-mediated reductive amination .
Reagent Selection Decision Matrix
The choice of reagent must be dictated by the specific steric and electronic profile of your substrate. Do not default to HATU for extremely hindered systems; it often leads to guanidinium byproduct formation rather than the desired amide.
Decision Tree: Amide Coupling
Figure 1: Strategic decision tree for selecting coupling reagents based on steric hindrance and stereochemical sensitivity.
Protocol A: T3P® (Propanephosphonic Acid Anhydride) Coupling
Best For: Epimerization-prone substrates and moderately hindered amines. Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is water-soluble, simplifying purification.[1][2] Pyridine is the critical base here; it acts as a nucleophilic catalyst and suppresses racemization better than DIPEA.
Materials
-
Reagent: T3P® (50% w/w solution in EtOAc or DMF).
-
Solvent: Ethyl Acetate (preferred) or 2-MeTHF.
-
Base: Pyridine (Essential for rate acceleration and epimerization control).
Step-by-Step Procedure
-
Setup: In a specific reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1–1.5 equiv) in anhydrous Ethyl Acetate (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0–5.0 equiv). Cool the mixture to 0 °C in an ice bath.
-
Activation: Dropwise add T3P solution (1.5–2.0 equiv) over 5 minutes.
-
Note: T3P is viscous; ensure accurate weighing or positive displacement pipetting.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Monitoring: Check LCMS. If conversion stalls, heat to 40–50 °C. T3P is thermally stable.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Water (x2)
-
0.5 M HCl (to remove pyridine/amine excess)
-
Sat. NaHCO₃ (to remove acid excess)
-
Brine.
-
-
Purification: Dry over MgSO₄ and concentrate. Flash chromatography is rarely needed if washes are thorough.
Protocol B: Ghosez’s Reagent (The "Nuclear Option")
Best For: Extremely hindered systems (e.g., tert-butyl esters, 1,1-disubstituted cyclobutanes) where HATU/T3P fails. Mechanism: Converts the carboxylic acid into a highly reactive acid chloride in situ under neutral conditions, avoiding the harshness of SOCl₂ or Oxalyl Chloride.
Materials
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Base: DIPEA or 2,6-Lutidine.
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.
-
Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at RT.
-
Stir for 1–2 hours.
-
Validation: Aliquot 50 µL into MeOH. LCMS should show the Methyl Ester (M+14) peak, confirming full conversion to Acid Chloride.
-
-
Coupling:
-
In a separate vial, dissolve the Hindered Amine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.
-
Add the pre-formed Acid Chloride solution dropwise to the Amine solution at 0 °C or RT.
-
-
Forcing Conditions (Optional):
-
If reactivity is still low, add AgCN (1.0 equiv). Silver acts as a halogen scavenger, creating an acylium-like intermediate that is hyper-electrophilic.
-
-
Workup: Quench with water. Extract with DCM. Wash with NaHCO₃.
Protocol C: Ti(IV)-Mediated Reductive Amination
Best For: Condensing hindered cyclobutanones with weak or hindered amines. Mechanism: Titanium(IV) Isopropoxide acts as a Lewis acid to force the formation of the sterically crowded imine/enamine species and scavenges the water produced, driving the equilibrium forward before the reducing agent is added.
Workflow Diagram
Figure 2: Titanium-mediated reductive amination workflow for hindered ketones.
Step-by-Step Procedure
-
Imine Formation:
-
Combine Cyclobutanone (1.0 equiv) and Amine (1.2 equiv) in a vial.
-
Add Titanium(IV) Isopropoxide (Ti(OiPr)₄) (2.0 equiv) neat (if liquid) or in minimal dry THF.
-
Critical Step: Stir under Nitrogen at RT for 8–12 hours. The solution usually turns viscous or changes color (yellow/orange), indicating the formation of the titanium-amine complex.
-
-
Reduction:
-
Dilute the mixture with Absolute Ethanol (10 mL per mmol).
-
Add NaBH₄ (1.5 equiv) carefully (gas evolution).
-
Stir for 2–4 hours at RT.
-
-
Quench (The "Titanium Emulsion" Fix):
-
Add 2M NH₄OH or water dropwise. A white precipitate (TiO₂) will form.
-
Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.
-
Tip: If filtration is slow, centrifuge the mixture.
-
-
Purification: The filtrate contains the amine.[3] Perform standard acid/base extraction or column chromatography.
Comparative Data: Reagent Performance
| Reagent | Steric Tolerance | Epimerization Risk | Workup Difficulty | Cost | Recommended Use Case |
| HATU | Moderate | Low | Moderate | High | Standard couplings; fails for 1,1-disubstituted systems. |
| T3P + Py | High | Very Low | Easy (Water soluble) | Moderate | First choice for chiral/hindered drug scaffolds. |
| Ghosez's | Very High | Moderate | Moderate | High | "Last resort" for unreactive amines/acids. |
| Ti(OiPr)₄ | Very High | N/A | Difficult (Emulsions) | Low | Essential for hindered ketone reductive aminations. |
References
-
Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
-
Waghmare, A. A., et al. (2014).[1] Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Review Journal of Chemistry.
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society, Chemical Communications.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
Sources
Troubleshooting & Optimization
Thiophene Oxidation in Amine Synthesis: A Technical Support Guide
Welcome to the technical support center for chemists and researchers navigating the intricacies of amine synthesis with thiophene-containing molecules. The thiophene ring is a vital scaffold in medicinal chemistry, but its inherent electronic properties—specifically the nucleophilicity of the sulfur atom—can lead to unwanted oxidation, complicating synthetic routes and compromising product purity. This guide provides in-depth, experience-based answers to common challenges, helping you troubleshoot reactions and prevent the formation of undesired thiophene S-oxides and S,S-dioxides.
Troubleshooting Guide: Diagnosis and Mitigation
This section addresses specific problems you might encounter in the lab. Each answer explains the underlying chemistry and provides actionable protocols.
Q1: My reaction mixture (e.g., a Buchwald-Hartwig amination) is turning dark, and LC-MS analysis shows my product plus peaks at +16 and +32 amu. What is happening and how can I stop it?
A1: The observation of mass additions of +16 (M+O) and +32 (M+O₂) strongly suggests oxidation of the thiophene sulfur atom. The thiophene ring is being converted first to a thiophene S-oxide and subsequently to a thiophene S,S-dioxide (sulfone).[1][2][3] These oxidized species are often unstable, leading to dimerization, polymerization, or other decomposition pathways that result in the dark coloration of your reaction mixture.[1][4]
Root Causes & Solutions:
-
Atmospheric Oxygen: The primary culprit is often residual oxygen in the reaction vessel. Palladium catalysts, especially in their Pd(0) state, can facilitate oxidation in the presence of air.
-
Peroxide Contamination: Solvents like THF or dioxane can form explosive peroxides upon storage. These peroxides are potent oxidizing agents for the electron-rich thiophene ring.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of oxidation.
Recommended Corrective Protocol: Rigorous Inert Atmosphere Technique
This protocol is designed to minimize oxygen and peroxide exposure during a typical palladium-catalyzed amination.
-
Solvent Preparation:
-
Always test solvents (THF, dioxane) for peroxides before use with potassium iodide (KI) starch paper. If positive, do not use.
-
Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or pass solvent through an activated alumina column (solvent purification system).
-
Degas the solvent thoroughly for at least 30 minutes using a "freeze-pump-thaw" technique (3 cycles) or by bubbling a vigorous stream of argon or nitrogen through it.
-
-
Reaction Setup:
-
Dry all glassware in an oven ( >120°C) overnight and cool under a stream of inert gas.
-
Add the solid reagents (halothiophene, amine, base, palladium catalyst, and ligand) to the reaction flask.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes by inserting a needle connected to a gas line and a second needle as an outlet.
-
Add the degassed solvent via cannula or a gas-tight syringe.
-
Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) throughout the reaction.
-
Keep reaction temperatures and times to the minimum required for full conversion of the starting material, monitoring closely by TLC or LC-MS.
-
Mechanism of Thiophene Oxidation
The sulfur atom in thiophene has lone pairs of electrons that are partially delocalized into the aromatic π-system.[1] However, the sulfur remains a nucleophilic center susceptible to attack by electrophilic oxygen sources, leading to the stepwise formation of the S-oxide and sulfone.
Caption: Stepwise oxidation of the thiophene sulfur atom.
Q2: I'm attempting a metal-catalyzed cross-coupling reaction on a substituted bromothiophene, but my yields are consistently low. Could the choice of ligand and base be promoting oxidation or decomposition?
A2: Absolutely. The choice of both the ligand and the base in reactions like the Buchwald-Hartwig amination is critical for the stability of the thiophene ring.[5][6]
-
Ligand Effects: Highly electron-rich and sterically bulky phosphine ligands are generally preferred. They accelerate the rate of reductive elimination (the desired C-N bond-forming step), which outcompetes potential side reactions like oxidation or β-hydride elimination.[5][7] For thiophene substrates, ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or chelating ligands like Xantphos often give superior results.[8]
-
Base Effects: Strong, non-nucleophilic bases are required to deprotonate the amine. However, very strong bases can sometimes interact with the thiophene ring or the catalyst in undesirable ways. While sodium tert-butoxide (NaOtBu) is common, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and are often milder, reducing the risk of side reactions, albeit sometimes requiring higher temperatures.
Troubleshooting Decision Tree
Use this logic tree to diagnose and solve issues related to your catalytic system.
Caption: Decision tree for troubleshooting thiophene amination reactions.
Comparative Data: Ligand & Base Selection
| Condition Set | Ligand | Base | Typical Temperature | Outcome / Recommendation |
| A (Aggressive) | P(o-tol)₃ | NaOtBu | 80-100 °C | High potential for side reactions. Generally outdated for sensitive substrates.[9] |
| B (Standard) | Xantphos | Cs₂CO₃ | 100-120 °C | Good for many substrates; the chelating ligand offers stability. |
| C (Modern) | SPhos / XPhos | K₃PO₄ | 80-110 °C | Often provides high yields with low catalyst loading; bulky ligands accelerate the desired reaction.[8] |
| D (Protic Tol.) | RuPhos | LHMDS | RT - 80 °C | Useful when protic functional groups are present on either coupling partner.[8] |
Frequently Asked Questions (FAQs)
Q: What makes the thiophene sulfur uniquely susceptible to oxidation compared to, say, a simple dialkyl sulfide? A: While the lone pairs on the sulfur in thiophene are delocalized to create aromaticity, the sulfur atom still retains nucleophilic character.[1] However, its oxidation is kinetically slower than that of a typical aliphatic sulfide.[2][3] The challenge in synthesis is that the conditions required for many C-N bond-forming reactions (e.g., heat, presence of catalytic metals) are often harsh enough to overcome this kinetic barrier, leading to the undesired oxidation.
Q: Are there any "thiophene-safe" oxidizing agents if I need to perform an oxidation elsewhere in the molecule? A: This is a significant challenge of selectivity. The outcome depends heavily on the substituents on the thiophene ring and the specific oxidant. Electron-withdrawing groups on the thiophene ring decrease the nucleophilicity of the sulfur, making it less prone to oxidation.[10] Conversely, electron-donating groups increase its reactivity.[3] Mild oxidants might be tolerated, but a case-by-case analysis is crucial. A safer strategy is often to install the amine first and then perform the oxidation, or to use a protecting group strategy if the thiophene is exceptionally sensitive.
Q: Can I protect the thiophene sulfur from oxidation? A: Direct protection of the thiophene sulfur is not a common strategy in the same way one might protect an alcohol or an amine. The most effective "protection" is the careful control of reaction conditions to prevent oxidation in the first place:
-
Rigorous exclusion of oxygen.
-
Use of peroxide-free solvents.
-
Optimization of catalyst, ligand, and base to promote the desired reaction at the lowest possible temperature and shortest time.
-
Strategic synthesis design , where sensitive moieties are introduced late in the sequence.
In some contexts, the thiophene S,S-dioxide itself can be viewed as a protected form. The sulfone is very electron-deficient and can participate in different types of chemistry (like Diels-Alder reactions), and in some specific cases, reduction back to the thiophene is possible, although this is not a general or trivial deprotection.[11][12]
References
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
-
Thiophene. Wikipedia.
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed, National Center for Biotechnology Information.
-
Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information.
-
Method for producing aminothiophenols and their derivatives. Google Patents.
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Center for Biotechnology Information.
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications.
-
Preparation and Photochemistry of Thiophene-S-oxides.
-
The chemistry of thiophene S-oxides1 and related compounds. Semantic Scholar.
-
Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate.
-
Accurate assembly of thiophene-bridged titanium-oxo clusters with photocatalytic amine oxidation activity. RSC Publishing.
-
Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst.
-
(PDF) Thiophene Oxidation and Reduction Chemistry. ResearchGate.
-
Dimerization reactions with oxidized brominated thiophenes. RSC Publishing.
-
(PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate.
-
The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride. RSC Publishing.
-
Buchwald–Hartwig amination. Wikipedia.
-
(PDF) Singlet‐oxygen oxidation of thiophenes. ResearchGate.
-
Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends.
-
Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.
-
Preparation and Photochemistry of Thiophene-S-oxides.
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ACS Publications.
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications.
-
Protecting Groups.
-
Acetals as protecting groups and thioacetals | Organic chemistry | Khan Academy. YouTube.
-
Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles. PubMed, National Center for Biotechnology Information.
-
Protecting Thiol Group in Presence of Alcohol. Reddit.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed, National Center for Biotechnology Information.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Cyclobutyl(thiophen-2-yl)methanamine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of cyclobutyl(thiophen-2-yl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively. The basicity of the secondary amine, coupled with the properties of the thiophene and cyclobutyl moieties, presents unique challenges that this guide will address in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when planning your purification scheme.
Q1: What are the primary challenges I should anticipate when purifying cyclobutyl(thiophen-2-yl)methanamine derivatives?
The main challenges stem from the core functional group: the secondary amine.
-
Basicity: The amine is basic and can interact strongly with acidic materials, most notably silica gel, which is the most common stationary phase in flash chromatography. This interaction can lead to significant peak tailing, irreversible adsorption (low recovery), or even degradation of the compound on the column[1][2].
-
Air Sensitivity: Amines, particularly secondary amines, can be susceptible to air oxidation over time, forming N-oxides or reacting with atmospheric carbon dioxide to create carbonate salts, which can appear as new impurities[3].
-
Solubility: As a free base, the molecule is typically soluble in organic solvents. However, upon protonation (e.g., forming a salt), its solubility profile changes dramatically, becoming much more soluble in aqueous media. This property is key for purification but can also be a challenge if not properly controlled[4][5].
Q2: I have a crude reaction mixture. Which purification technique should I try first?
For most scales, an acid-base extraction is the most effective initial purification step. This liquid-liquid extraction technique is highly scalable and excellent for removing non-basic organic impurities, such as unreacted starting materials (if they are not basic) and many byproducts[4][5][6]. It leverages the amine's ability to become a water-soluble salt in acidic conditions, allowing it to be washed away from neutral or acidic impurities. Subsequent basification of the aqueous layer regenerates the amine free base, which can then be extracted back into an organic solvent[4][6].
Q3: My compound is a racemic mixture. What is the best approach to separate the enantiomers?
Separating enantiomers requires a chiral environment. The most powerful and widely used technique for this is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) [7][8].
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., CHIRALPAK® or Lux® columns), are often the first choice for screening[7].
-
Mobile Phase: For SFC, a mobile phase of carbon dioxide with a polar modifier like methanol is common. For HPLC, normal-phase (e.g., hexane/ethanol) or polar organic modes are typically used[9]. Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) are often required to improve peak shape and resolution[9].
Section 2: Troubleshooting and Optimization Guide
This section tackles specific problems you may encounter during your experiments.
Issue Category: Column Chromatography
Problem: My compound is streaking badly on my silica gel column, and the fractions are not pure.
-
Underlying Cause: This is a classic sign of the basic amine interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, a phenomenon known as tailing or streaking[1][2].
-
Solution 1: Deactivate the Silica Gel. Add a small amount of a volatile base, typically 1-3% triethylamine (TEA) or ammonia in methanol, to your mobile phase[2][10]. The competing base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, switch to a less acidic or a basic stationary phase.
-
Basic Alumina: A good alternative to silica for basic compounds[1].
-
Amine-bonded Silica: This phase has aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes, often leading to excellent peak shape[11].
-
Reversed-Phase (C18): This can be effective, particularly if your impurities have different polarities. For basic amines, using a mobile phase with a high pH (e.g., containing ammonium hydroxide or TEA) will keep the amine in its neutral, free-base form, increasing its retention and improving the separation[2].
-
Problem: I'm losing most of my compound on the column. My overall recovery is very low.
-
Underlying Cause: This is a more severe case of the acid-base interaction described above. Your compound is likely binding irreversibly to the acidic sites on the silica gel.
-
Solution:
-
Deactivation is Critical: Do not run chromatography on bare silica without a basic modifier in the eluent. Pre-flushing the column with the modified eluent is crucial[10].
-
Minimize Contact Time: Use a shorter, wider column and a faster flow rate to reduce the time your compound spends on the stationary phase.
-
Avoid Silica Altogether: Rely on acid-base extraction and subsequent recrystallization of a salt form to achieve purity, bypassing chromatography if possible.
-
Issue Category: Acid-Base Extraction
Problem: A thick emulsion formed during my extraction and the layers won't separate.
-
Underlying Cause: Emulsions are common when organic and aqueous layers have similar densities or when particulate matter or amphiphilic byproducts are present. Vigorous shaking is a frequent cause.
-
Solution:
-
Be Patient: Allow the separatory funnel to stand for a longer period. Gentle swirling can sometimes help coalesce the droplets.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Gentle Mixing: In the future, use gentle inversions of the separatory funnel to mix the layers rather than vigorous shaking.
-
Problem: After basifying the acidic aqueous layer, I can't extract my amine back into the organic solvent.
-
Underlying Cause 1: Insufficient Basification. The amine may still be in its protonated, water-soluble salt form. A common mistake is not adding enough base to fully neutralize the acid and deprotonate the ammonium salt.
-
Underlying Cause 2: Incorrect Organic Solvent. The chosen organic solvent may not be suitable for extracting your specific derivative.
-
Solution: Try a different solvent. Dichloromethane (DCM) or ethyl acetate are generally effective. If your derivative is more polar, multiple extractions may be necessary to ensure complete recovery.
-
Issue Category: Product Isolation and Stability
Problem: My purified amine is a thick oil that I cannot crystallize.
-
Underlying Cause: Many free-base amines are oils or low-melting solids that are notoriously difficult to crystallize. Crystalline solids require an ordered lattice, which is more easily formed by rigid, symmetrical molecules.
-
Solution: Form a Salt. The most reliable way to obtain a crystalline solid from a basic amine is to convert it into a salt[1][12]. The ionic nature of the salt dramatically increases the lattice energy, promoting crystallization.
-
Procedure: Dissolve the purified amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol). Add a solution of an acid, such as HCl in ether/dioxane, dropwise until precipitation is complete[1][13]. The resulting hydrochloride salt is often a highly crystalline, stable solid that can be easily filtered and dried. Other acids like tartaric or oxalic acid can also be used[1].
-
Problem: My purified compound turns brown/darkens upon standing.
-
Underlying Cause: This is likely due to air oxidation. The lone pair of electrons on the nitrogen can be susceptible to oxidation, and aromatic rings like thiophene can also be sensitive to light and air, leading to the formation of colored impurities.
-
Solution:
-
Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon).
-
Cold and Dark Storage: Store the compound in a sealed vial, wrapped in foil, in a freezer or refrigerator to slow down degradation.
-
Convert to a Salt: Amine salts are significantly more stable to air oxidation than their free-base counterparts because the lone pair is tied up in a bond with a proton. Storing the compound as its hydrochloride salt is the best practice for long-term stability.
-
Section 3: Key Protocols and Methodologies
Data Summary Tables
Table 1: Recommended Solvent Systems for Flash Chromatography of Amines
| Stationary Phase | Primary Eluent (Non-polar) | Secondary Eluent (Polar) | Modifier (Essential for Amines) | Typical Gradient |
| Silica Gel | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 1-2% Triethylamine (TEA) | 0% -> 100% EtOAc in Hexanes |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 1-3% TEA or 1% NH4OH in MeOH | 0% -> 20% MeOH in DCM |
| Amine-bonded Silica | Hexanes / Heptane | Ethyl Acetate | Not usually required | 0% -> 100% EtOAc in Hexanes |
| Reversed-Phase C18 | Water | Acetonitrile (ACN) or MeOH | 0.1% TEA or NH4OH (to maintain pH > 8) | 5% -> 95% ACN in Water |
Table 2: Comparison of Primary Purification Techniques
| Technique | Best For | Pros | Cons |
| Acid-Base Extraction | Initial cleanup; removing non-basic impurities; large scale. | High capacity, fast, inexpensive, highly effective for gross separation. | Does not separate amines from other basic impurities; can lead to emulsions. |
| Flash Chromatography | Separating compounds of similar polarity; final purification. | High resolution for difficult separations. | Lower capacity, potential for product loss on silica, requires solvent and time. |
| Recrystallization (as a salt) | Final purification of solid compounds; achieving high purity. | Can yield exceptionally pure material; product is often more stable. | Requires the compound to be a solid; some material loss in the mother liquor. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines the standard procedure for isolating a basic amine from a crude reaction mixture containing neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or DCM).
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1M HCl). Mix gently by inverting the funnel several times, venting frequently. Allow the layers to separate. The protonated amine salt will move to the aqueous layer.[4][14]
-
Separation: Drain the lower (aqueous) layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the amine is captured. Combine all acidic aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO3) with stirring until the solution is strongly basic (pH > 10, check with pH paper)[4][6]. The free amine will often precipitate, making the solution cloudy.
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free amine into a fresh organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine free base.
Protocol 2: Salt Formation and Recrystallization
This protocol is for obtaining a stable, crystalline solid from a purified amine oil.
-
Dissolution: Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: While stirring, add a solution of 2M HCl in diethyl ether (or a similar commercially available solution) dropwise. A precipitate (the hydrochloride salt) should form immediately. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Recrystallization (if needed): If the salt requires further purification, dissolve it in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or isopropanol). You may need to add a small amount of a less polar co-solvent (e.g., ethyl acetate) to induce crystallization upon cooling. Allow the solution to cool slowly to room temperature and then in a freezer to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration and dry them under high vacuum.
Visualizations
Diagram 1: Decision Workflow for Purification Strategy
Caption: A decision tree for selecting the optimal purification method.
Diagram 2: Mechanism of Acid-Base Extraction
Caption: The movement of the amine between phases during extraction.
References
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Amine workup. (2024). Reddit r/Chempros. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Successful Flash Chromatography. King Group. [Link]
- Recrystallization purification method of enamine salt (CN111632400B).
-
How to purify Amine? Grad student asked me. Demonstration and discussion. (2022). YouTube. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization and Crystallization. University of California, Davis. [Link]
- Recovery of amines from by-product chloride salts (US4670232A).
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]
-
Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2020). MDPI. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Preparation and Properties of Thiophene. SlideShare. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). PMC. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
Sources
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- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Workup [chem.rochester.edu]
Validation & Comparative
1H NMR spectrum analysis of Cyclobutyl(thiophen-2-yl)methanamine HCl
This guide provides an in-depth technical analysis of the 1H NMR spectrum of Cyclobutyl(thiophen-2-yl)methanamine HCl , designed for researchers optimizing the characterization of amine salts.
Comparative Guide: HCl Salt (DMSO-d₆) vs. Free Base (CDCl₃)
Executive Summary
Cyclobutyl(thiophen-2-yl)methanamine HCl is a chiral amine building block frequently used in the synthesis of bioactive scaffolds. Its structural core features an electron-rich thiophene ring and a sterically constrained cyclobutyl group linked by a methine bridge.
This guide compares the HCl Salt form (analyzed in DMSO-d₆) against its Free Base alternative (analyzed in CDCl₃) .
-
The Verdict: The HCl Salt in DMSO-d₆ is the superior analytical "product" for quantitative purity assessment due to the resolution of exchangeable ammonium protons and the stabilization of the methine signal.
-
The Alternative: The Free Base in CDCl₃ is essential for confirming deprotonation but suffers from signal overlap and loss of exchangeable proton information.
Structural Context & Theoretical Prediction
To accurately assign the spectrum, we must deconstruct the molecule into three distinct magnetic environments.
The Molecular Architecture
-
Moiety A (Aromatic): 2-Substituted Thiophene.[1][2][3] Expect three distinct aromatic protons with characteristic splitting (dd).
-
Moiety B (Linker): Chiral Methine (
). This proton is significantly deshielded by the ammonium cation and the aromatic ring. -
Moiety C (Aliphatic): Cyclobutyl Ring.[4] A "puckered" ring system creating complex multiplets due to anisotropic effects.
Figure 1: Electronic and steric influences on the central methine proton, the critical diagnostic signal for this compound.
Experimental Protocol
To replicate the data discussed below, follow this self-validating protocol.
Method A: HCl Salt (Recommended)
-
Solvent: DMSO-d₆ (99.9% D). Why? CDCl₃ often fails to dissolve amine salts completely, leading to broad lines and lost signals.
-
Concentration: 10 mg in 0.6 mL.
-
Acquisition: 16 scans,
(relaxation delay) = 5 seconds. Note: Long ensures accurate integration of the ammonium protons.
Method B: Free Base (Alternative)
-
Preparation: Suspend 20 mg HCl salt in
, wash with , dry organic layer ( ), and concentrate. -
Solvent: CDCl₃.
-
Acquisition: Standard parameters (
= 1 sec).
Spectral Analysis: The Core Comparison
This section contrasts the spectral performance of the HCl salt (Product) versus the Free Base (Alternative).
A. The Ammonium/Amine Region (Exchangeable Protons)
-
HCl Salt (DMSO-d₆):
-
Signal: Broad singlet or triplet at 8.50 – 9.00 ppm .
-
Interpretation: The strong dipole of DMSO slows the exchange of the
protons with residual water, allowing them to be visualized. Integration should equal 3H . This confirms salt formation.
-
-
Free Base (CDCl₃):
-
Signal: Broad singlet at 1.50 – 2.00 ppm (variable).
-
Deficiency: The
signal often overlaps with the cyclobutyl multiplets or water peak, making it unreliable for integration.
-
B. The Methine Bridge ( ): The Critical Diagnostic
-
HCl Salt: Appears at ~4.40 – 4.60 ppm . The positive charge on the nitrogen strongly deshields this proton.[5]
-
Free Base: Appears upfield at ~3.80 – 4.00 ppm .
-
Analysis: The ~0.6 ppm downfield shift is the primary indicator of successful protonation.
C. The Thiophene Region
The thiophene ring protons (H3, H4, H5) show characteristic coupling constants (
-
H5 (5-position): Most deshielded (~7.5 ppm).
-
H3 (3-position): ~7.1 ppm.
-
H4 (4-position): ~7.0 ppm (often a triplet-like dd).
Comparative Performance Data
The following table summarizes the chemical shift differences. Use this for rapid verification of your sample.
| Proton Assignment | HCl Salt (DMSO-d₆) | Free Base (CDCl₃) | Multiplicity | |
| 8.70 (3H) | 1.80 (2H, var) | +6.90 | br s | |
| Thiophene H-5 | 7.55 | 7.20 | +0.35 | dd |
| Thiophene H-3 | 7.15 | 6.95 | +0.20 | dd |
| Thiophene H-4 | 7.05 | 6.90 | +0.15 | dd |
| Methine ( | 4.50 | 3.90 | +0.60 | d/m |
| Cyclobutyl | 2.80 | 2.60 | +0.20 | m |
| Cyclobutyl | 1.70 – 2.20 | 1.60 – 2.10 | +0.10 | m (complex) |
Table 1: Comparative Chemical Shift Data. Note that specific values may vary by
Troubleshooting & Validation Workflow
Common issues when analyzing this specific compound include water suppression artifacts and residual solvents.
Figure 2: Decision tree for validating the salt form and troubleshooting missing ammonium signals.
Critical "Watch-Outs"
-
Rotamers: Unlike amides, this amine salt does not typically show rotamers. If you see doubled peaks, suspect a mixture of diastereomers (if other chiral centers exist) or impurities.
-
Water Peak: In DMSO-d₆, residual water appears at 3.33 ppm . If the sample is wet, the
protons will exchange with the water, causing the water peak to broaden and shift downfield, while the signal disappears. Solution: Use an ampoule of fresh DMSO-d₆.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for amine salt shifts).
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Context for solvent choice and proton exchange).
-
Satonaka, H. "The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies." Bulletin of the Chemical Society of Japan, 1983.[2] (Thiophene shift correlations).
Sources
A Researcher's Guide to Infrared (IR) Spectroscopy of Thiophene-2-yl Amines: Interpretation and Experimental Protocol
This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopy peaks for thiophene-2-yl amines, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] We will move beyond a simple catalog of frequencies to explore the underlying vibrational principles, compare these spectral features against other amine classes, and provide a robust, field-proven experimental protocol for acquiring high-quality data.
Section 1: Deciphering the Vibrational Fingerprint of Thiophene-2-yl Amines
Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[3][4] The resulting spectrum is a unique fingerprint, revealing the functional groups present. For thiophene-2-yl amines, the key diagnostic peaks arise from the amine group, the carbon-nitrogen bond, and the thiophene ring itself.
The Amine Group (N-H) Vibrations
The vibrations of the amino group are highly characteristic and serve as a primary point of identification.
-
N-H Stretching: For a primary amine (-NH₂), two distinct bands appear due to asymmetric and symmetric stretching modes.[5][6] In aromatic amines, these absorptions are typically found at slightly higher frequencies than in aliphatic amines.[5] For thiophene-2-yl amines, expect these peaks in the 3300-3500 cm⁻¹ region. The asymmetric stretch occurs at the higher frequency, while the symmetric stretch is found at a lower frequency, typically separated by 80-100 cm⁻¹.[5] Secondary amines (-NHR) will show only one N-H stretching band in this region.[6][7]
-
N-H Bending (Scissoring): This in-plane bending vibration for primary amines gives rise to a strong absorption, typically in the 1550-1650 cm⁻¹ range.[5][6] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment.
-
N-H Wagging: A broad and often strong out-of-plane bending vibration is characteristic of primary and secondary amines and appears in the 650-900 cm⁻¹ region.[5][6]
The Carbon-Nitrogen (C-N) Linkage
The C-N stretching vibration is another key diagnostic feature. The nature of the carbon atom (aliphatic vs. aromatic) significantly influences its position. For aromatic amines, including thiophene-2-yl amines, the partial double-bond character due to resonance results in a stronger bond and a higher absorption frequency. This peak is typically strong and appears in the 1250-1350 cm⁻¹ range.[5][6][8]
The Thiophene Ring Vibrations
The thiophene ring itself contributes a series of characteristic absorptions to the spectrum.[9] These are crucial for confirming the presence of the heterocyclic core.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the thiophene ring gives rise to weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3120 cm⁻¹ range.[10][11] The presence of peaks in this region, distinct from any aliphatic C-H stretches (below 3000 cm⁻¹), is a strong indicator of an aromatic or vinylic structure.[12]
-
Ring C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a set of medium-to-strong bands in the 1400-1600 cm⁻¹ region.[9][13] For 2-substituted thiophenes, bands are commonly observed around 1514-1532 cm⁻¹ and 1430-1454 cm⁻¹ .[14]
-
C-S Stretching: The vibration of the carbon-sulfur bond within the thiophene ring is typically found in the fingerprint region, with reported absorptions between 824-839 cm⁻¹ and 505-608 cm⁻¹ .[13]
-
C-H Out-of-Plane Bending ("oop"): These strong absorptions in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[9][10]
Caption: ATR-FTIR experimental workflow.
References
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
-
Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 34(10), 1411-1415. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
International Journal of Academic Research and Development. (2018). Study of the composition of amines using IR spectroscopy. [Link]
-
SDBS. (n.d.). Infrared Spectroscopy. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Al-Omair, M. A. (2017). Vibrational Spectroscopy (FT-IR, FT-Raman), NMR, UV–Vis Spectra, and DFT Calculations of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 103-109. [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Toumi, W., et al. (2013). Mid-infrared characterization of thiophene-based thin polymer films. Materials Science and Engineering: B, 178(14), 923-929. [Link]
-
Patel, R. B., et al. (2011). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Drug Development and Research, 3(4), 235-242. [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. [Link]
-
University of Wisconsin-Madison. (2010). Experiment 11 — Infrared Spectroscopy. [Link]
-
Paliani, G., et al. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Spectroscopy, 21(5), 133-136. [Link]
-
Whetsel, K. B., et al. (1957). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry, 29(7), 1006-1013. [Link]
-
Virtual Planetary Laboratory. (n.d.). Thiophene (C4H4S). [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
David Read. (2014, March 12). Infrared Spectrometry - Sample Preparation and Instrumentation [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
-
IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
Ghashang, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657-24675. [Link]
-
NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]
-
University of Arizona. (n.d.). IR Chart. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]
Sources
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Cyclobutyl(thiophen-2-yl)methanamine hydrochloride
Executive Safety Summary
Cyclobutyl(thiophen-2-yl)methanamine hydrochloride is a specialized heterocyclic amine salt used primarily as a scaffold in drug discovery. While specific toxicological data for this exact CAS may be sparse, its structural components—a lipophilic thiophene ring and a primary amine hydrochloride—dictate a Band 3 (Potent/Irritant) handling protocol until proven otherwise.
Immediate Hazard Profile:
-
Physical State: Hygroscopic solid (likely off-white powder).[1]
-
Primary Risks: Mucous membrane irritation (inhalation), severe eye irritation (acidic salt hydrolysis), and potential dermal sensitization (thiophene moiety).
-
Critical Control: Moisture exclusion and dust containment.[1]
Hazard Analysis & Risk Assessment
To determine the appropriate PPE, we must deconstruct the molecule's risk profile based on Structure-Activity Relationships (SAR).
| Structural Component | Associated Hazard | Physiological Mechanism |
| Amine Hydrochloride | Corrosivity / Irritation | Upon contact with mucosal moisture (lungs/eyes), the salt hydrolyzes to release trace HCl, causing immediate chemical irritation or burns. |
| Thiophene Ring | Permeation / Sensitization | Thiophenes are lipophilic aromatics. They can facilitate skin absorption and are known metabolic precursors to reactive S-oxides, posing a risk of contact dermatitis. |
| Cyclobutane Ring | Lipophilicity | Increases the compound's ability to cross biological membranes, potentially enhancing systemic toxicity if absorbed. |
PPE Specification Matrix
Do not rely on "standard lab attire." The lipophilic nature of the thiophene ring requires specific glove permeation standards.
Tier 1: Standard Handling ( Weighing < 100 mg, Closed Vials)
-
Respiratory: Fume hood (Face velocity 80–100 fpm). If working on an open bench is unavoidable, use an N95 particulate respirator.
-
Eyes: ANSI Z87.1 Chemical Splash Goggles (Safety glasses are insufficient for fine amine salts due to dust migration).
-
Hands: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Examination grade).
-
Outer Layer: 5-8 mil Nitrile (extended cuff).
-
Rationale: Thiophene derivatives can permeate thin nitrile; the air gap between gloves provides a breakthrough buffer.
-
Tier 2: High Exposure (Synthesis, Spills, Quantities > 1g)
-
Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA cartridges OR work inside a Glove Box/Isolator.
-
Body: Tyvek® 400 lab coat or disposable coveralls to prevent dust accumulation on street clothes.
-
Hands: Laminate film gloves (e.g., Silver Shield®) worn under outer nitrile gloves for maximum chemical resistance against aromatic heterocycles.
Operational Workflow: Safe Handling Protocol
A. Weighing & Transfer (The Critical Step)
Amine salts are prone to static charge, leading to "flying powder" incidents.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.
-
Containment: Perform all weighing inside a chemical fume hood.
-
Technique: Do not pour from the source bottle. Use a disposable antistatic micro-spatula.
-
Decontamination: Immediately wipe the balance area with a 10% soap/water solution (amine salts are highly water-soluble) followed by an ethanol rinse.
B. Solubilization
-
Solvent Choice: The compound is an HCl salt. It will dissolve readily in water, DMSO, or Methanol but may be sparingly soluble in non-polar solvents (DCM, Hexanes).
-
Exotherm Warning: Dissolving amine salts can be mildly exothermic. Add solvent slowly to the solid.
Visualized Decision Frameworks
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct protection based on operational state.
Caption: Decision matrix for selecting PPE based on physical state and quantity thresholds.
Diagram 2: Spill Response Workflow
Immediate actions to take if the containment is breached.
Caption: Step-by-step containment and cleanup protocol for dry vs. liquid spills.
Disposal & Waste Management
Proper disposal is critical due to the heteroatoms (Sulfur, Chlorine, Nitrogen) present in the molecule.
-
Waste Code Classification:
-
Solid Waste: Segregate into "Solid Hazardous Waste - Toxic." Do not mix with oxidizing solids.[2]
-
Liquid Waste: Because of the Chlorine (HCl salt) and Sulfur (Thiophene), this must often be coded as Halogenated Organic Waste depending on your facility's specific incinerator permits.
-
-
Container Labeling:
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. [Link][5][6]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiophene-2-methanamine (Parent Amine Structure). [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section 8: Exposure controls/personal protection). [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
